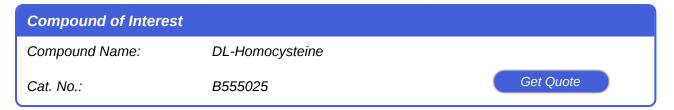


DL-Homocysteine basic biochemical properties

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An In-depth Technical Guide on the Core Biochemical Properties of **DL-Homocysteine**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of the essential amino acid methionine.[1][2] It occupies a critical junction in cellular metabolism, linking the methionine cycle, responsible for universal methylation reactions, with the transsulfuration pathway, which synthesizes cysteine.[3][4] While essential for these processes, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a multitude of complex disorders, including cardiovascular and neurodegenerative diseases.[5][6][7] This guide provides a detailed overview of the core biochemical properties of **DL-Homocysteine**, its metabolic regulation, and the experimental methodologies used for its study.

Physicochemical Properties

DL-Homocysteine is the racemic mixture of L- and D-stereoisomers. The biologically active form is L-Homocysteine.[8] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Homocysteine



Property	Value	Citation(s)	
Chemical Formula	C4H9NO2S	[3][9]	
Molar Mass	135.18 g/mol	[3][10]	
Appearance	White crystalline powder	[3]	
Melting Point	232-235 °C (decomposes)	[3][11]	
Water Solubility	Soluble (148 mg/mL for L-isomer)	[3][11][12]	
Acidity (pKa)	pK ₁ (α -carboxyl) $\approx 2.2-2.5$ pK ₂ (α -amino) $\approx 8.9-9.4$ pK ₃ (thiol) $\approx 10.8-10.9$	[3][13][14]	
Stereospecificity	L-Homocysteine is the biologically active isomer; it stereospecifically induces oxidative stress.[6][15]	[6][15]	

Biochemical Metabolism and Regulation

Homocysteine metabolism is primarily balanced between two key pathways: Remethylation and Transsulfuration. The flux through these pathways is tightly regulated by the availability of substrates, cofactors (primarily B-vitamins), and allosteric effectors like S-adenosylmethionine (SAM).[3][4]

Metabolic Pathways

- Remethylation Pathway: This pathway recycles homocysteine back to methionine. It occurs via two alternate reactions:
 - Methionine Synthase (MS): Occurring in all tissues, this enzyme uses 5-methyltetrahydrofolate (from the folate cycle) as a methyl donor and methylcobalamin (Vitamin B₁₂) as a cofactor.[4]
 - Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidney,
 this enzyme uses betaine as the methyl donor in a folate-independent reaction.[3]



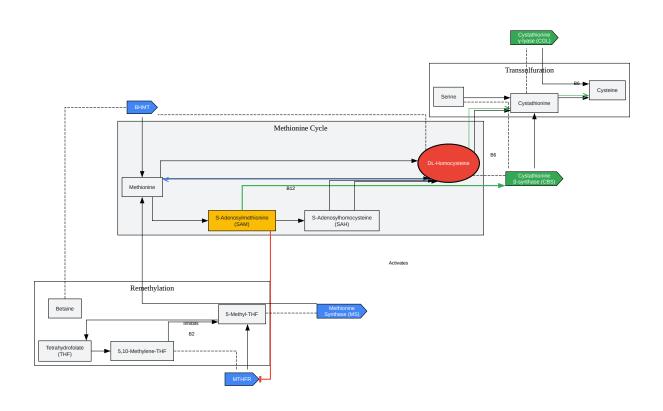
- Transsulfuration Pathway: This is an irreversible catabolic pathway that converts homocysteine to cysteine. It is a two-step process:
 - Cystathionine β-synthase (CBS): This Vitamin B₆ (pyridoxal phosphate)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[3]
 [16] This is the committed step of the pathway.
 - Cystathionine γ-lyase (CGL): Also a Vitamin B₆-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3]

Regulation of Metabolic Fate

The distribution of homocysteine between these two pathways is principally regulated by S-adenosylmethionine (SAM), the body's primary methyl group donor.

- High SAM levels (indicating sufficient methionine) allosterically inhibit MTHFR (reducing the formation of 5-methyltetrahydrofolate for remethylation) and activate CBS, thus directing homocysteine towards the catabolic transsulfuration pathway.[3]
- Low SAM levels relieve this inhibition and activation, favoring the conservation of methionine through the remethylation pathway.





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Caption: Core metabolic pathways of homocysteine.



Pathophysiological Roles

Hyperhomocysteinemia (HHcy) is clinically defined by plasma homocysteine concentrations exceeding 15 μ mol/L.[5][10] It is associated with cellular damage through several mechanisms, primarily oxidative and endoplasmic reticulum (ER) stress.

Table 2: Clinical Concentration Ranges of Total Homocysteine in Plasma

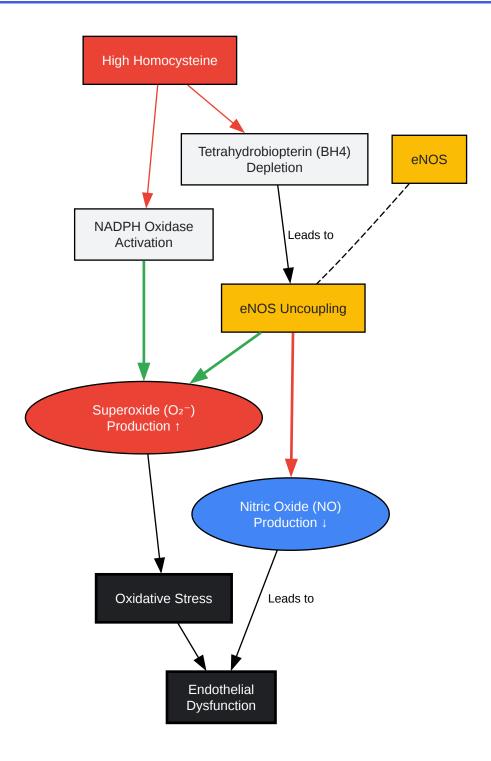
Classification	Concentration Range (µmol/L)	Citation(s)
Optimal/Normal	< 15 (some sources suggest < 10)	[5][9][17][18]
Moderate HHcy	15 – 30	[17][18][19]
Intermediate HHcy	31 – 100	[17][18][19]
Severe HHcy	> 100	[17][18][19]

Homocysteine-Induced Oxidative Stress

Elevated Hcy levels promote the generation of reactive oxygen species (ROS), leading to oxidative stress.[11][16] Key mechanisms include:

- NADPH Oxidase Activation: Hcy upregulates the expression and activity of NADPH oxidase, a major source of superoxide (O₂⁻) production.[16][18]
- eNOS Uncoupling: Hcy can deplete tetrahydrobiopterin (BH₄), a critical cofactor for endothelial nitric oxide synthase (eNOS). This causes eNOS to become "uncoupled," producing superoxide instead of nitric oxide (NO), which further reduces NO bioavailability and exacerbates oxidative stress.[10][20][21]
- Antioxidant System Inhibition: Hcy can decrease the expression and activity of key antioxidant enzymes, such as thioredoxin.[18]





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Caption: Homocysteine-induced oxidative stress pathway.

Homocysteine-Induced Endoplasmic Reticulum (ER) Stress



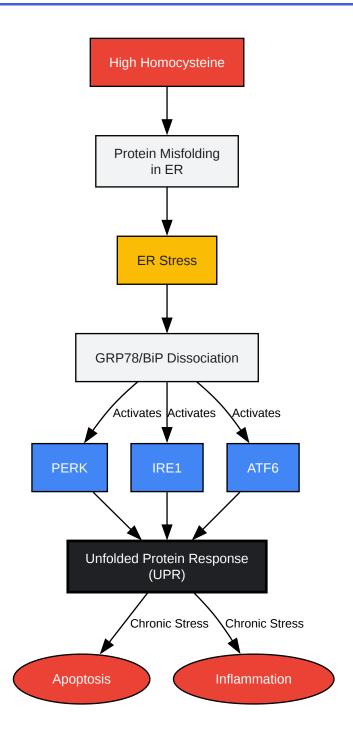




Hcy can disrupt protein folding within the ER, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR).[7][22]

- UPR Activation: The accumulation of unfolded proteins causes the dissociation of the chaperone protein GRP78/BiP from three ER-resident sensors: PERK, IRE1, and ATF6, thereby activating them.[7]
- Downstream Effects: Activation of these pathways can lead to increased expression of ER chaperones to restore homeostasis, but chronic or severe stress can trigger inflammation, lipid biosynthesis dysregulation, and apoptosis.[6][22][23]





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Caption: Homocysteine-induced ER stress signaling.

Quantitative Data Summary

Table 3: Kinetic Parameters of Key Human Metabolic Enzymes



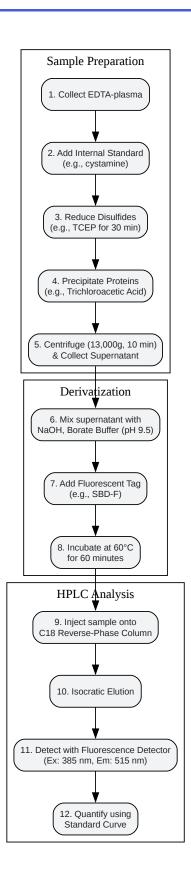
Enzyme	Substrate(s)	K _m / K _i Value (mM)	Citation(s)
Cystathionine β-synthase (CBS)	L-Serine	~1.2	[16]
L-Homocysteine (Inhibition)	K _i ≈ 2.1	[24]	
Methionine Synthase (MS) ¹	Homocysteine	~0.0093	[23][25]
5-Methyl-THF	~0.018	[23][25]	
MTHFR ²	5,10-Methylene-THF	~0.017	[26]
5-Methyl-THF (Inhibition)	K _i ≈ 0.015	[26]	

¹ Data for a thermophilic MS homolog, considered an excellent functional model for the human enzyme.[23][25] ² Data for MTHFR from a thermophilic bacterium.[26]

Key Experimental Protocols Protocol: Quantification of Total Homocysteine in Plasma by HPLC

This method measures total Hcy (free, disulfide, and protein-bound forms) by reducing all forms to free thiol, derivatizing with a fluorescent tag, and separating by reverse-phase HPLC.[9][27]





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Caption: Experimental workflow for Hcy measurement by HPLC.



Methodology:

- Sample Collection: Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma.[24]
- Reduction: To 50 µL of plasma, add an internal standard and a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of ~10 g/L. Incubate at room temperature for 30 minutes.[27] This step cleaves disulfide bonds, converting homocystine and protein-bound Hcy to its free thiol form.
- Deproteinization: Add 90 μL of 10% trichloroacetic acid, vortex, and centrifuge at 13,000 x g for 10 minutes.[27]
- Derivatization: Transfer 50 μL of the clear supernatant to a new vial. Add 10 μL of 1.55 M NaOH, 125 μL of borate buffer (pH 9.5), and 50 μL of a 1 g/L solution of the fluorogenic reagent ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[9][27] Incubate at 60°C for 60 minutes.
- HPLC Analysis: Inject 10-20 μL of the derivatized sample onto a C18 reverse-phase column.
 [24][27]
- Detection: Use a fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[27]
- Quantification: Calculate the concentration by comparing the peak area of the homocysteine-SBD derivative to that of the internal standard and referencing a standard curve prepared with known concentrations of homocysteine.[24]

Protocol: Assay of Cystathionine β -Synthase (CBS) Activity

This protocol describes a continuous coupled spectrophotometric assay. The product of the CBS reaction, cystathionine, is cleaved by a coupling enzyme (cystathionine γ -lyase) to produce cysteine, which is then detected.[25]

Methodology:



- Reagent Preparation:
 - Assay Buffer: 200 mM Tris-HCl, pH 8.0.
 - Substrates: Prepare solutions of L-homocysteine and L-serine in the assay buffer.
 - Cofactor: Prepare a solution of pyridoxal 5'-phosphate (PLP).
 - Coupling Enzyme: A preparation of cystathionine y-lyase (CGL).
 - Detection Reagent: Acidic ninhydrin reagent.
- Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, substrates (e.g., 30 mM L-serine, 60 mM DL-homocysteine), cofactor (0.1 mM PLP), and the CGL coupling enzyme.
- Enzyme Addition: Add the sample containing CBS (e.g., tissue homogenate or purified enzyme) to the reaction mixture to initiate the reaction. The total volume is typically 0.5 mL.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Reaction Termination & Detection: Stop the reaction by adding the acidic ninhydrin reagent.
 Heat the mixture (e.g., at 100°C for 5 minutes) to allow color development from the reaction between ninhydrin and the produced cysteine.
- Measurement: Cool the samples and measure the absorbance at 560 nm.[25]
- Calculation: Quantify the amount of cysteine produced using a standard curve. CBS activity is typically expressed as µmol of product formed per minute per mg of protein.

Protocol: Assay of Methionine Synthase (MS) Activity

This non-radioactive spectrophotometric assay measures the formation of tetrahydrofolate (THF), a product of the MS reaction. THF is converted to a stable derivative, methenyltetrahydrofolate (CH⁺=H₄folate), which can be quantified by its absorbance at 350 nm.[5][15][26]

Methodology:



- Reagent Preparation:
 - Assay Buffer: e.g., phosphate buffer with dithiothreitol (DTT) and other stabilizing agents.
 - Substrates: L-homocysteine and 5-methyltetrahydrofolate (CH₃-THF).
 - Cofactors/Reductants: S-adenosylmethionine (SAM, for activation) and a reducing system.
 - Quenching/Derivatization Solution: 5 N HCl in 60% formic acid.[5]
- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrates, and cofactors. Pre-incubate at 37°C.
- Initiation: Start the reaction by adding the enzyme source (e.g., cell lysate).
- Incubation: Incubate at 37°C for a set time (e.g., 10 minutes).
- Termination and Derivatization: Stop the reaction by adding 200 μL of the acidic derivatization solution. Heat the mixture at 80°C for 10 minutes to convert the THF product to CH⁺=H₄folate.[5][15]
- Measurement: Cool the samples to room temperature. If necessary, centrifuge to pellet precipitated protein. Measure the absorbance of the supernatant at 350 nm.
- Calculation: Calculate the concentration of the product using the extinction coefficient for CH⁺=H₄folate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[5] Activity is expressed in units (μmol/min) per mg of protein.

Protocol: Measurement of Homocysteine-Induced ROS

This method uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to detect intracellular ROS generation.[12][18]

Methodology:

• Cell Culture: Plate cells (e.g., vascular smooth muscle cells or endothelial cells) in a suitable format (e.g., 96-well plate or plates for microscopy).



- Probe Loading: Remove the culture medium and wash cells with a serum-free medium or buffer (e.g., PBS). Load the cells with 10 μM H₂DCF-DA in serum-free medium for 30 minutes at 37°C.[12] H₂DCF-DA is deacetylated by intracellular esterases to the nonfluorescent H₂DCF, which is trapped within the cells.
- Washing: Wash the cells twice with buffer to remove excess probe.
- Homocysteine Treatment: Treat the cells with the desired concentration of homocysteine (e.g., 100 μM) for the desired time (e.g., 40 minutes).[12] Include a vehicle-only control.
- Fluorescence Measurement: Measure the fluorescence using either:
 - Fluorescence Microscopy: Excite at ~488 nm and measure emission at ~525 nm.[12]
 - Plate Reader: Use the same filter set to quantify fluorescence intensity across wells.
- Analysis: The increase in fluorescence intensity in homocysteine-treated cells compared to control cells is proportional to the amount of ROS generated, as H₂DCF is oxidized to the highly fluorescent DCF by ROS.

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